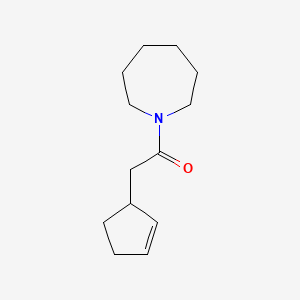![molecular formula C15H22N2O2 B7515611 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression and are involved in various cellular processes such as cell growth, differentiation, and inflammation. The inhibition of BET proteins has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and other disorders.
作用機序
BET proteins are involved in the regulation of gene expression through their ability to bind to acetylated lysine residues on histones, which are important components of chromatin. By inhibiting the binding of BET proteins to chromatin, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone disrupts the expression of genes involved in cell growth and survival, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of several oncogenes and cytokines involved in cancer progression and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in preclinical models of inflammatory diseases.
実験室実験の利点と制限
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for the research and development of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Further studies are needed to determine the optimal dosing and treatment schedule for 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone in different types of cancer. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on the efficacy and safety of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone in preclinical models of these diseases. Finally, there is a need for the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and reduced toxicity.
合成法
The synthesis of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then converted to the corresponding alcohol, which is further transformed into the desired ketone using standard organic chemistry techniques. The final step involves the introduction of the piperazine moiety through a coupling reaction with the appropriate amine.
科学的研究の応用
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. It has also been shown to enhance the efficacy of other anticancer agents such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(11-12-3-1-2-4-12)16-7-9-17(10-8-16)15(19)13-5-6-13/h1,3,12-13H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMDSHEXKUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)


![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
